1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine
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Overview
Description
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclohexane ring substituted with a triazole moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution on the Cyclohexane Ring: The cyclohexane ring is then functionalized with the triazole moiety through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Methylation: The final step involves the methylation of the cyclohexane ring, which can be achieved using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activities. Additionally, the compound may interact with biological membranes, altering their properties and affecting cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-4H-1,2,4-triazole-3-carbaldehyde: Another triazole derivative with similar structural features.
N-(5-chloro-2-pyridinyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide: Contains a triazole ring and exhibits similar chemical properties.
N-(3,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide: Another related compound with a triazole moiety.
Uniqueness
1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both a triazole ring and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H20N4 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-8-4-6-11(12,7-5-8)10-14-13-9(2)15(10)3/h8H,4-7,12H2,1-3H3 |
InChI Key |
WPKDYOKXSCEOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=NN=C(N2C)C)N |
Origin of Product |
United States |
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